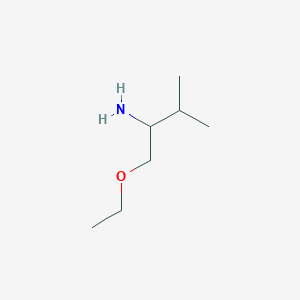
1-Ethoxy-3-methylbutan-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of amines like 1-Ethoxy-3-methylbutan-2-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds. Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines. Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms with an ethoxy group (C2H5O-) and an amine group (NH2) attached. The ethoxy group is attached to the first carbon atom, and the amine group is attached to the second carbon atom .Chemical Reactions Analysis
Amines like this compound can undergo various chemical reactions. They can react with electrophiles to form sigma bonds, generating positively charged intermediates. These intermediates can then lose a proton to form a double bond, regaining their aromaticity .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Lipase-Catalyzed Acylation Enhancements
Research into enzyme-catalyzed reactions revealed that using specific acylation reagents can significantly increase reaction rates. A study focusing on the lipase-catalyzed acylation of amines with methoxyacetate demonstrated over a 100-fold increase in reaction rate compared to traditional acylation reagents. This finding suggests the molecular interaction between the acylating agent and the amine nitrogen plays a crucial role in enhancing reaction efficiency. Such enhancements have broader implications for developing more efficient and selective synthetic pathways in pharmaceutical and chemical manufacturing (Cammenberg et al., 2006).
Synthesis of Key Intermediates
The synthesis of complex organic molecules often requires key intermediates that serve as building blocks. In the context of antibiotic development, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate for the synthesis of premafloxacin, an antibiotic. A study outlined a practical and efficient method for synthesizing this intermediate from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, highlighting the importance of such intermediates in streamlining the production of pharmaceutical compounds (Fleck et al., 2003).
Catalysis and Reaction Mechanisms
Understanding the molecular basis of reaction mechanisms is essential for the design of efficient chemical processes. Studies on the catalytic activity of acidic ion-exchange resins in the synthesis of ethers, such as 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE), provide insights into how the morphological properties of catalysts influence their activity. This knowledge is vital for optimizing industrial processes for the production of fuel additives and other chemicals (Soto et al., 2018).
Propiedades
IUPAC Name |
1-ethoxy-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-9-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZIPLPSCHINQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662981 | |
| Record name | 1-Ethoxy-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883538-02-1 | |
| Record name | 1-Ethoxy-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)



![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)




![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)


![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol](/img/structure/B1520886.png)